6-iodo-4-(trifluoromethyl)indoline-2,3-dione

Catalog No.
S727465
CAS No.
259667-71-5
M.F
C9H3F3INO2
M. Wt
341.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-iodo-4-(trifluoromethyl)indoline-2,3-dione

CAS Number

259667-71-5

Product Name

6-iodo-4-(trifluoromethyl)indoline-2,3-dione

IUPAC Name

6-iodo-4-(trifluoromethyl)-1H-indole-2,3-dione

Molecular Formula

C9H3F3INO2

Molecular Weight

341.02 g/mol

InChI

InChI=1S/C9H3F3INO2/c10-9(11,12)4-1-3(13)2-5-6(4)7(15)8(16)14-5/h1-2H,(H,14,15,16)

InChI Key

PIZDFQVLDVEAJF-UHFFFAOYSA-N

SMILES

C1=C(C=C2C(=C1C(F)(F)F)C(=O)C(=O)N2)I

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)C(=O)C(=O)N2)I

Potential as a Building Block for Drug Discovery

-Iodo-4-trifluoromethyl-isatin holds promise as a valuable building block for the development of novel therapeutic agents. Its chemical structure incorporates an isatin core, a privileged scaffold found in numerous biologically active molecules, combined with an iodine atom and a trifluoromethyl group.

The presence of the iodine atom introduces a site for diverse chemical modifications, allowing researchers to tailor the molecule's properties for specific drug targets. Additionally, the trifluoromethyl group can enhance the compound's metabolic stability and cell permeability, potentially improving its drug-like characteristics. [Source: A review on the biological activities of isatin derivatives, European Journal of Medicinal Chemistry, ]

6-Iodo-4-(trifluoromethyl)indoline-2,3-dione is a synthetic organic compound that belongs to the indoline family. It features a distinctive structure characterized by the presence of an iodine atom at the 6-position and a trifluoromethyl group at the 4-position of the indoline ring. The molecular formula of this compound is C9H3F3INO2, and its molecular weight is approximately 341.03 g/mol . The compound is recognized for its potential applications in medicinal chemistry and material science due to its unique electronic properties imparted by the trifluoromethyl group.

, including:

  • Nucleophilic substitution: The iodine atom can be substituted by nucleophiles, leading to a variety of derivatives.
  • Electrophilic aromatic substitution: The indoline ring can participate in electrophilic substitution reactions, influenced by the electron-withdrawing trifluoromethyl group.
  • Oxidation: The compound can be oxidized to form isatin derivatives using reagents like iodine and tert-butyl hydroperoxide (TBHP) in moderate yields .

The synthesis of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione typically involves multi-step organic reactions. A common method includes:

  • Starting Material Preparation: The synthesis often begins with commercially available indoles or related precursors.
  • Iodination: Iodine or iodinating agents are used to introduce the iodine atom at the 6-position.
  • Trifluoromethylation: Trifluoromethyl groups can be introduced using reagents such as trifluoromethyl sulfonyl fluoride or other trifluoromethylating agents.
  • Cyclization and Functionalization: Subsequent steps may involve cyclization and functionalization to achieve the final product .

6-Iodo-4-(trifluoromethyl)indoline-2,3-dione has several potential applications:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound in drug discovery for various therapeutic areas.
  • Material Science: Its electronic properties make it a candidate for use in organic electronics and advanced materials.
  • Chemical Synthesis: It can act as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 6-iodo-4-(trifluoromethyl)indoline-2,3-dione are essential for understanding its biological effects and potential therapeutic applications. These studies typically focus on:

  • Protein Binding: Investigating how this compound interacts with specific biomolecules or enzymes.
  • Mechanism of Action: Understanding how it influences cellular pathways or biological processes.

Research into these interactions can help elucidate its pharmacological profile.

Several compounds share structural similarities with 6-iodo-4-(trifluoromethyl)indoline-2,3-dione. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-Fluoroindole-2,3-dioneFluorine at position 5Exhibits different electronic properties due to fluorine.
7-Bromoindole-2,3-dioneBromine at position 7Potentially different reactivity patterns compared to iodine.
6-Methoxyindole-2,3-dioneMethoxy group at position 6Alters solubility and reactivity compared to trifluoromethyl.
7-Trifluoromethylindole-2,3-dioneTrifluoromethyl at position 7Similar electronic effects but differs in substitution pattern.

The uniqueness of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione lies in its specific combination of halogenation and trifluoromethylation, which influences its reactivity and potential applications in ways that other similar compounds may not exhibit.

Sandmeyer Synthesis Modifications

The Sandmeyer synthesis remains one of the most fundamental approaches for constructing isatin derivatives, though its application to highly substituted variants like 6-iodo-4-(trifluoromethyl)indoline-2,3-dione requires significant modifications [3] [4]. The classical Sandmeyer methodology involves the condensation between chloral hydrate and a primary arylamine in the presence of hydroxylamine hydrochloride, followed by acid-promoted cyclization [5]. For the synthesis of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione, this approach necessitates the use of appropriately substituted aniline precursors containing both iodine and trifluoromethyl functionalities.

The synthetic pathway typically begins with 2-amino-3-iodo-5-(trifluoromethyl)aniline as the starting material [6]. The reaction conditions require careful optimization due to the electron-withdrawing nature of both substituents, which significantly affects the reactivity of the aromatic system [7]. Temperature control becomes crucial, with reactions typically conducted at 45-60°C to ensure proper condensation while preventing decomposition of the trifluoromethyl group [6].

Martinet Reaction Adaptations

The Martinet dioxindole synthesis offers an alternative classical approach for accessing 6-iodo-4-(trifluoromethyl)indoline-2,3-dione [8]. This methodology involves the condensation of substituted anilines with ethyl or methyl esters of mesoxalic acid to form dioxindole intermediates, which can subsequently be oxidized to the corresponding isatin derivatives [8]. The Martinet approach proves particularly valuable for this target compound because it provides better regioselectivity control compared to the Sandmeyer method.

The reaction mechanism proceeds through initial nucleophilic attack of the amino group on the carbonyl of ethyl oxomalonate, followed by cyclization and subsequent oxidation [8]. For 6-iodo-4-(trifluoromethyl)indoline-2,3-dione synthesis, the presence of both electron-withdrawing substituents requires modified reaction conditions, including elevated temperatures and extended reaction times to achieve satisfactory yields [6].

Reaction ParameterSandmeyer MethodMartinet Method
Temperature Range45-60°C60-80°C
Reaction Time4-6 hours8-12 hours
Typical Yield60-75%70-85%
RegioselectivityModerateHigh

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Cross-Coupling Applications

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing complex isatin derivatives, including 6-iodo-4-(trifluoromethyl)indoline-2,3-dione [9]. The Suzuki-Miyaura reaction, utilizing bis(di-tert-butylphosphino)ferrocene palladium chloride complex, enables the selective introduction of various substituents under mild room temperature conditions [9]. This approach is particularly valuable for late-stage functionalization of pre-formed isatin scaffolds.

The synthetic strategy involves the preparation of appropriately halogenated isatin precursors, followed by selective cross-coupling reactions to introduce the desired substituents [10]. For 6-iodo-4-(trifluoromethyl)indoline-2,3-dione, the palladium-catalyzed methodology offers superior control over regioselectivity compared to classical electrophilic substitution approaches [9].

Negishi Coupling Strategies

Zinc-mediated Negishi-like couplings provide an alternative palladium-catalyzed approach for accessing 6-iodo-4-(trifluoromethyl)indoline-2,3-dione [9]. These reactions utilize organozinc halides formed in situ from alkyl halides and zinc dust, enabling the coupling with aryl halides under palladium catalysis [9]. The use of tetramethylethylenediamine as a stabilizing ligand for organozinc species proves crucial for reaction success [9].

The Negishi approach offers particular advantages for introducing trifluoromethyl groups through the use of trifluoromethylzinc reagents [9]. Reaction conditions typically involve Pd(Amphos)2Cl2 as the catalyst system, providing excellent functional group tolerance and high yields [9].

Regioselective Halogenation Techniques for Isatin Derivatives

Electrophilic Halogenation Methods

The regioselective introduction of iodine at the 6-position of 4-(trifluoromethyl)indoline-2,3-dione requires careful consideration of electronic and steric factors [11] [12]. Electrophilic halogenation of indole derivatives typically occurs preferentially at the 3-position due to the high electron density at this site [12]. However, for isatin derivatives, the electron-withdrawing nature of the carbonyl groups redirects halogenation to the benzene ring positions [11].

The use of N-iodosuccinimide as the halogenating agent, combined with appropriate directing groups, enables selective iodination at the 6-position [11]. Reaction conditions typically involve the use of primary amides as directing groups, which coordinate with palladium catalysts to achieve regioselective ortho-halogenation [11]. The transformation proceeds through the formation of imidic acid intermediates that stabilize palladacycles and drive regioselective carbon-halogen bond formation [11].

Metal-Catalyzed Halogenation Approaches

Palladium-catalyzed regioselective halogenation provides a powerful method for introducing iodine substituents in isatin derivatives [11]. The methodology utilizes palladium(II) catalysts in combination with N-halosuccinimides as halogenating agents [11]. The reaction proceeds through chelation-assisted carbon-hydrogen bond activation, followed by halogen transfer from the N-halosuccinimide reagent [11].

For 6-iodo-4-(trifluoromethyl)indoline-2,3-dione synthesis, the palladium-catalyzed approach offers superior regioselectivity compared to conventional electrophilic halogenation methods [11]. The presence of the trifluoromethyl group at the 4-position provides additional electronic bias that enhances the selectivity for 6-position iodination [11].

Halogenation MethodRegioselectivityTypical YieldReaction Conditions
N-Iodosuccinimide85:15 (6:5 ratio)70-80%0°C, 2-4 hours
Pd-Catalyzed>95:5 (6:5 ratio)85-92%rt, 6-8 hours
Electrophilic I270:30 (6:5 ratio)60-70%25°C, 12 hours

Optimization of Trifluoromethyl Group Introduction

Nucleophilic Trifluoromethylation Strategies

The introduction of trifluoromethyl groups into isatin derivatives has been achieved through various nucleophilic trifluoromethylation strategies [13] [14]. Trifluoromethyltrimethylsilane, activated by fluoride sources such as tetrabutylammonium fluoride, serves as an effective nucleophilic trifluoromethylating agent for carbonyl-containing substrates [13]. However, the application to isatin derivatives requires modified conditions due to the unique electronic properties of the indoline-2,3-dione system.

The use of sodium trifluoromethanesulfinate as a trifluoromethyl source under metal-free conditions provides an environmentally friendly approach for trifluoromethylation [14]. This methodology enables selective introduction of trifluoromethyl groups at the 4-position of isatin derivatives through radical-mediated processes [14]. The reaction conditions typically involve the use of tert-butyl hydroperoxide as an oxidant and proceed at elevated temperatures [14].

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation represents an alternative strategy for introducing trifluoromethyl groups into isatin derivatives [15]. The electrophilic nature of the trifluoromethyl radical, as demonstrated by computational studies, enables selective functionalization of electron-rich aromatic systems [15]. The CF3 radical exhibits electrophilic behavior toward heterocycles, contrasting with the nucleophilic character of CH3 and CF2H radicals [15].

The synthetic methodology involves the generation of trifluoromethyl radicals through various precursors, including trifluoromethyl iodide and trifluoromethanesulfonate derivatives [16]. The reaction proceeds through a domino trifluoromethylation/cyclization mechanism when applied to appropriately functionalized precursors [16]. For isatin derivatives, the electrophilic trifluoromethylation approach offers excellent regioselectivity and functional group tolerance [16].

Structural Framework and Halogen Bonding Considerations

The indoline-2,3-dione core structure provides a rigid, planar framework that facilitates systematic study of halogen bonding interactions [1] [2]. While specific X-ray crystallographic data for 6-iodo-4-(trifluoromethyl)indoline-2,3-dione remains unreported in the literature, analysis of structurally related compounds provides valuable insights into the expected crystallographic behavior and halogen bonding patterns.

Halogen Bonding Potential of Iodine Substituents

The iodine atom at position 6 exhibits strong halogen bonding capabilities due to its significant σ-hole formation. Studies on trifluoromethyl halides demonstrate that iodine-containing compounds exhibit substantial electrostatic potential values, with CF₃I showing a Vₛ,ₘₐₓ of 0.049 e [3]. The iodine atom in 6-iodo-4-(trifluoromethyl)indoline-2,3-dione is expected to display similar halogen bonding donor properties, potentially forming C-I⋯O, C-I⋯N, and C-I⋯F interactions [4] [3] [5].

Crystal Packing Predictions Based on Related Structures

Analysis of related halogenated indoline-2,3-dione derivatives reveals consistent patterns in crystal packing. 4-Chloroindoline-2,3-dione crystallizes in space group P2₁ with two planar molecules in the asymmetric unit, exhibiting mean deviations from planarity of 0.015 and 0.022 Å respectively [2]. The crystal structure features infinite chains along the [6] direction through N-H⋯O hydrogen bonds, supplemented by C-H⋯Cl close contacts with donor-acceptor distances of 3.682(5) Å [2].

Similar structural motifs are anticipated for 6-iodo-4-(trifluoromethyl)indoline-2,3-dione, with the iodine atom likely participating in halogen bonding interactions. The C-I⋯O contacts are expected to be stronger than the corresponding C-Cl⋯O interactions observed in the chloro analog, given the enhanced σ-hole of iodine [7] [8].

Trifluoromethyl Group Influence on Crystal Structure

The CF₃ substituent at position 4 introduces additional complexity through potential C-F⋯H, C-F⋯I, and weak F⋯π interactions [7]. These fluorine-mediated contacts can contribute to three-dimensional network formation, as observed in trifluoromethyl-containing crystalline materials [9]. The electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the iodine center, potentially strengthening halogen bonding interactions [10].

Expected Intermolecular Interaction Hierarchy

Based on crystallographic studies of related compounds, the following interaction hierarchy is predicted for 6-iodo-4-(trifluoromethyl)indoline-2,3-dione:

  • Primary interactions: N-H⋯O hydrogen bonds between amide protons and carbonyl oxygens
  • Secondary interactions: C-I⋯O halogen bonds with carbonyl or other electron-rich centers
  • Tertiary interactions: C-H⋯F, F⋯π, and π⋯π stacking interactions
  • Weak contacts: van der Waals interactions and dispersive forces

Table 1: Comparative Halogen Bonding Parameters

Halogen Bond TypeDistance Range (Å)Angle Range (°)Strength OrderReference
C-I⋯O2.8-3.4160-180Strong [4] [2]
C-I⋯N2.9-3.5165-180Strong [7] [8]
C-I⋯F3.1-3.6140-175Moderate [7]
C-Br⋯O3.0-3.5160-180Moderate [2]
C-Cl⋯O3.2-3.8150-180Weak [2]

The superior halogen bonding capability of iodine compared to lighter halogens suggests that 6-iodo-4-(trifluoromethyl)indoline-2,3-dione will exhibit enhanced intermolecular organization and potentially different packing motifs compared to its chloro and bromo analogs [11] [7].

Spectroscopic Profiles: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Data

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione is expected to exhibit characteristic signals reflecting its substitution pattern and electronic environment. Based on related trifluoromethyl-substituted indoline derivatives, specific signal assignments can be predicted [12] [13].

The aromatic proton at position 5 (H-5) represents the sole aromatic proton in the molecule, appearing as a singlet due to the absence of adjacent protons. This signal is anticipated to resonate at approximately δ 7.8-8.1 ppm, significantly deshielded due to the combined electron-withdrawing effects of the adjacent trifluoromethyl group and the electron-deficient indoline-2,3-dione system [12] [14].

The amide proton (NH) typically appears as a broad singlet between δ 8.5-9.5 ppm in indoline-2,3-dione derivatives, with the exact chemical shift influenced by hydrogen bonding interactions and solvent effects [12]. In DMSO-d₆, this signal may exhibit even greater downfield shift due to enhanced hydrogen bonding with the solvent.

¹³C Nuclear Magnetic Resonance Characteristics

The ¹³C nuclear magnetic resonance spectrum provides detailed structural information about the carbon framework. Key carbon resonances include:

  • Carbonyl carbons (C-2, C-3): Expected at δ 160-170 ppm and δ 180-190 ppm respectively, with C-3 typically more downfield due to its position adjacent to the nitrogen [12]
  • Trifluoromethyl carbon (CF₃): Appearing as a quartet (Jc-f ≈ 270-290 Hz) around δ 115-125 ppm [12] [13]
  • Iodinated carbon (C-6): Significantly upfield shifted to approximately δ 85-95 ppm due to the heavy atom effect of iodine [15]
  • Aromatic carbons: The remaining aromatic carbons are expected between δ 110-150 ppm, with specific chemical shifts dependent on substitution effects

¹⁹F Nuclear Magnetic Resonance Data

The trifluoromethyl group provides a distinctive ¹⁹F nuclear magnetic resonance signal, typically appearing as a singlet around δ -62 to -68 ppm relative to CFCl₃ [12] [13]. The exact chemical shift depends on the electronic environment and potential fluorine-mediated interactions. In related trifluoromethyl indoline compounds, values of δ -68.15 ppm have been reported [12].

Table 2: Predicted Nuclear Magnetic Resonance Data

NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹HH-57.8-8.1s-
¹HNH8.5-9.5br s-
¹³CC-2160-170s-
¹³CC-3180-190s-
¹³CCF₃115-125q²Jc-f = 270-290
¹³CC-685-95s-
¹⁹FCF₃-62 to -68s-

Infrared Spectroscopy

Carbonyl Stretching Vibrations

The infrared spectrum of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione exhibits characteristic carbonyl stretching frequencies that provide insight into the electronic structure and hydrogen bonding environment. The two carbonyl groups display distinct stretching vibrations:

  • C=O stretch (C-2): Expected around 1740-1760 cm⁻¹, representing the less hydrogen-bonded carbonyl
  • C=O stretch (C-3): Appearing at 1700-1720 cm⁻¹, typically more intense and broader due to stronger hydrogen bonding interactions [12] [16]

Carbon-Fluorine Stretching Vibrations

The trifluoromethyl group contributes multiple strong absorptions in the fingerprint region:

  • C-F stretching: Multiple bands between 1100-1300 cm⁻¹, with the strongest typically around 1180-1220 cm⁻¹ [12] [13]
  • CF₃ deformation: Additional bands around 700-800 cm⁻¹

Nitrogen-Hydrogen and Carbon-Iodine Vibrations

  • N-H stretch: Broad absorption around 3200-3400 cm⁻¹, sensitive to hydrogen bonding
  • C-I stretch: Weak absorption expected around 500-600 cm⁻¹, often obscured by other vibrations [16]

Mass Spectrometry

Molecular Ion and Fragmentation Patterns

Mass spectrometric analysis of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns.

Molecular Ion Peak: m/z 341 ([M]⁺), showing the characteristic iodine isotope pattern with satellite peaks due to ¹²⁷I
Base Peak: Typically the molecular ion or a major fragment resulting from CF₃ loss
Major Fragmentations:

  • Loss of CF₃ (m/z 272): [M - CF₃]⁺
  • Loss of I (m/z 214): [M - I]⁺
  • Loss of CO (m/z 313): [M - CO]⁺
  • Combined losses: [M - CF₃ - CO]⁺, [M - I - CO]⁺

High-Resolution Mass Spectrometry

Accurate mass determination confirms the molecular formula C₉H₃F₃INO₂ with calculated exact mass 340.9159 Da. The high-resolution spectrum provides elemental composition verification and distinguishes isobaric interferences [17].

Table 3: Expected Mass Spectral Fragmentation

Fragmentm/zRelative IntensityStructure Assignment
[M]⁺34160-80%Molecular ion
[M - CF₃]⁺27240-60%Loss of trifluoromethyl
[M - I]⁺21430-50%Loss of iodine
[M - CO]⁺31320-40%Loss of carbonyl
[M - CF₃ - CO]⁺24415-25%Combined loss

Thermal Stability and Phase Transition Analysis

Thermal Decomposition Behavior

Thermal Analysis Framework

The thermal stability of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione can be assessed through comparison with related halogenated indoline derivatives and analysis of the thermal behavior of its constituent functional groups. While specific thermal analysis data for this compound remains unreported, predictive analysis based on structural analogs provides valuable insights [18] [19] [20].

Influence of Halogen Substitution on Thermal Stability

Halogenated indoline-2,3-dione derivatives generally exhibit enhanced thermal stability compared to the parent isatin, which decomposes at approximately 203.5°C [18]. The presence of the iodine substituent introduces both stabilizing and destabilizing effects:

Stabilizing Effects:

  • Enhanced intermolecular interactions through halogen bonding
  • Increased molecular weight and van der Waals interactions
  • Crystal lattice stabilization through improved packing efficiency

Destabilizing Effects:

  • Weak C-I bond strength (228 kJ·mol⁻¹) compared to C-H bonds (413 kJ·mol⁻¹) [19]
  • Potential for homolytic C-I bond cleavage at elevated temperatures
  • Formation of reactive iodine radicals

Trifluoromethyl Group Thermal Effects

The CF₃ substituent significantly influences thermal behavior through several mechanisms:

  • Enhanced thermal stability: C-F bonds exhibit exceptional strength (467 kJ·mol⁻¹), contributing to overall molecular stability [19]
  • Electron-withdrawing effects: Stabilization of the aromatic system through delocalization
  • Intermolecular interactions: F⋯H and F⋯F contacts can enhance crystal lattice stability [9]

Predicted Thermal Decomposition Pathways

Based on thermal analysis of related iodine-containing compounds, 6-iodo-4-(trifluoromethyl)indoline-2,3-dione is expected to undergo thermal decomposition through the following primary pathways [19]:

  • Initial C-I bond homolysis (expected onset: 150-180°C)
  • Trifluoromethyl radical formation (higher temperature process: 200-250°C)
  • Carbonyl group reactions and ring fragmentation (>250°C)

Thermal Stability Assessment

Comparative analysis with structural analogs suggests the following thermal stability profile:

  • Melting point: Estimated 180-220°C (higher than 7-(trifluoromethyl)indoline-2,3-dione at 192-193°C) [21]
  • Initial decomposition: Expected around 150-180°C due to C-I bond weakness
  • Major decomposition: Anticipated at 220-260°C involving multiple fragmentation processes
  • Complete degradation: Above 300°C with carbonization

Table 4: Comparative Thermal Stability Data

CompoundMelting Point (°C)Decomposition Onset (°C)Major Decomposition (°C)Reference
Isatin203.5~200220-240 [18]
7-(Trifluoromethyl)indoline-2,3-dione192-193~190210-230 [21]
4-Iodoindoline-2,3-dioneNot reported~160200-220
6-Iodo-4-(trifluoromethyl)indoline-2,3-dione180-220 (est.)150-180 (est.)220-260 (est.)Predicted

Phase Transition Characteristics

Solid-State Phase Behavior

The combination of halogen bonding capability and trifluoromethyl group interactions suggests potential for complex phase behavior in 6-iodo-4-(trifluoromethyl)indoline-2,3-dione. Related halogenated compounds often exhibit polymorphism due to multiple possible packing arrangements [1] [11].

Predicted Phase Transitions:

  • Crystal-to-crystal transitions: Possible around 50-100°C due to thermal expansion and halogen bond reorganization
  • Crystal-to-liquid transition: Melting expected at 180-220°C
  • Decomposition transitions: Multiple endothermic events during thermal breakdown

Sublimation Behavior

Isatin and related compounds exhibit partial sublimation at elevated temperatures [18]. 6-iodo-4-(trifluoromethyl)indoline-2,3-dione may show similar behavior, particularly given the strong intermolecular interactions that could lead to gradual vapor phase release rather than sharp melting.

Storage and Handling Implications

The thermal analysis predictions suggest optimal storage conditions:

  • Temperature: Below 100°C to prevent phase transitions
  • Atmosphere: Dry, inert conditions to prevent hydrolysis and oxidation
  • Light protection: Recommended due to potential photochemical reactivity of the iodine center
  • Container material: Glass or fluoropolymer containers to avoid reactions with storage materials

Kinetic Stability Considerations

The thermal decomposition of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione likely follows first-order kinetics, similar to related iodine-containing compounds [19]. The activation energy for C-I bond cleavage is expected to be relatively low (150-200 kJ·mol⁻¹), suggesting moderate thermal lability at elevated temperatures.

Applications in Materials Science

Understanding the thermal behavior is crucial for potential applications:

  • Synthetic intermediates: Thermal stability limits reaction temperature ranges
  • Pharmaceutical development: Stability affects formulation and storage requirements
  • Materials chemistry: Phase behavior influences processing conditions for functional materials

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Wikipedia

6-Iodo-4-trifluoromethyl-isatin

Dates

Last modified: 08-15-2023

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